BenchChemオンラインストアへようこそ!

(Benzoylamino)(phenyl)acetic acid

Aldose reductase inhibition Diabetic cataract Polyol pathway

(Benzoylamino)(phenyl)acetic acid (CAS 74536-43-9), systematically named N-benzoylphenylglycine, is a synthetic N-acyl-α-amino acid (C15H13NO3, MW 255.27) belonging to the N-benzoyl-N-phenylglycine structural class. This compound was rationally designed as a hybrid pharmacophore merging the N-acylglycine moiety of alrestatin with the 2-oxoquinoline-1-acetic acid scaffold, yielding a series with substantially enhanced aldose reductase (ALR2) inhibitory potency relative to its mono-functional progenitors.

Molecular Formula C15H13NO3
Molecular Weight 255.27 g/mol
CAS No. 74536-43-9
Cat. No. B1335254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Benzoylamino)(phenyl)acetic acid
CAS74536-43-9
Molecular FormulaC15H13NO3
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C15H13NO3/c17-14(12-9-5-2-6-10-12)16-13(15(18)19)11-7-3-1-4-8-11/h1-10,13H,(H,16,17)(H,18,19)
InChIKeyACDLFRQZDTZESK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzoylphenylglycine (CAS 74536-43-9): A Hybrid-Structure Aldose Reductase Inhibitor Scaffold for Diabetic Complication Research


(Benzoylamino)(phenyl)acetic acid (CAS 74536-43-9), systematically named N-benzoylphenylglycine, is a synthetic N-acyl-α-amino acid (C15H13NO3, MW 255.27) belonging to the N-benzoyl-N-phenylglycine structural class [1]. This compound was rationally designed as a hybrid pharmacophore merging the N-acylglycine moiety of alrestatin with the 2-oxoquinoline-1-acetic acid scaffold, yielding a series with substantially enhanced aldose reductase (ALR2) inhibitory potency relative to its mono-functional progenitors [1]. The molecule exists as a racemic mixture with a chiral center at the α-carbon of the glycine subunit, and its N-phenyl substitution enforces an exclusive trans-rotameric conformation in solution—a conformational property absent in the isosteric N-(phenylsulfonyl) amino acid series [2].

Why N-Benzoylglycines or N-Acetyl-phenylglycines Cannot Substitute for CAS 74536-43-9 in Aldose Reductase Inhibition Studies


Within the N-acylglycine-containing aldose reductase inhibitor (ARI) class, the presence and identity of the N-substituent dictate potency across three orders of magnitude. N-Benzoylglycines lacking the N-phenyl group require concentrations exceeding 100 μM to achieve 50% ALR2 inhibition, while N-acetyl-N-phenylglycines—which replace the benzoyl with an acetyl group—yield IC50 values of 6–80 μM [1]. In contrast, the N-benzoyl-N-phenylglycine core of CAS 74536-43-9 delivers IC50 values in the 0.1–10 μM range, with the unsubstituted parent benzoylphenylglycine reaching 0.25 μM [1][2]. This potency gain is mechanistically linked to the N-phenyl group driving exclusive trans-rotameric conformation, a structural feature not observed in the N-methyl (sarcosine) or N-unsubstituted analogs [3]. Generic substitution therefore risks selecting a compound with >400-fold lower inhibitory activity for the same target.

Head-to-Head Quantitative Differentiation of (Benzoylamino)(phenyl)acetic Acid (CAS 74536-43-9) Against the Closest Structural Analogs


Aldose Reductase Inhibitory Potency: N-Benzoyl-N-phenylglycine vs. N-Benzoylglycine vs. N-Acetyl-N-phenylglycine

The target compound belongs to the N-benzoyl-N-phenylglycine structural class (series 8), which was directly compared against two in-class analog series in a unified assay system. N-Benzoylglycines (series 6, lacking N-phenyl substitution) are very weak inhibitors, producing 50% inhibition of rat lens aldose reductase only at concentrations exceeding 100 μM. N-Acetyl-N-phenylglycines (series 7, acetyl replacing benzoyl) yield IC50 values of 6–80 μM. In contrast, N-benzoyl-N-phenylglycines (series 8, the class to which CAS 74536-43-9 belongs) achieve IC50 values of 0.1–10 μM, representing a ≥10-fold potency gain over series 7 and a ≥1,000-fold gain over series 6 [1]. A subsequent study identified the unsubstituted benzoylphenylglycine (compound 24, corresponding to the racemic CAS 74536-43-9 core) as possessing an AR inhibitory IC50 of 0.25 μM [2].

Aldose reductase inhibition Diabetic cataract Polyol pathway Structure-activity relationship

Solution Conformational Rigidity: Exclusive Trans-Rotameric Conformation of N-Benzoyl-N-phenylglycines vs. Rotameric Mixtures in N-Benzoylsarcosines

Proton NMR analysis was performed to compare the solution conformational behavior of N-benzoyl-N-phenylglycines (the target class) with the structurally analogous N-benzoylsarcosines (N-methyl substituted) and N-(phenylsulfonyl) amino acids (isosteric series). N-Benzoylsarcosines exist as a mixture of cis and trans rotamers in enzyme assay buffer, with the preferred conformer placing the carboxymethyl moiety trans to the aromatic ring. In contrast, NMR analyses of N-benzoyl-N-phenylglycines demonstrate that these derivatives exist exclusively in the trans rotameric conformation in solution—no cis rotamer population is detectable. The isosteric N-(phenylsulfonyl) amino acid series shows no such N-substituent effects on conformation [1]. This conformational locking is hypothesized to underlie the significant increase in inhibitory activity observed upon N-phenyl substitution in the N-benzoyl series [1].

Conformational analysis NMR spectroscopy Rotameric equilibrium Structure-based drug design

Ocular Tissue Permeability: Impact of N-Phenyl Substitution on Corneal and Conjunctival Transport

The corneal and conjunctival permeability of N-benzoyl-N-phenylglycines was systematically evaluated in excised rabbit tissues and compared with the benzoylaminophenylsulfonylglycine series. Across the full set of novel ARIs tested, corneal permeability coefficients ranged from 1.87 to 8.95 × 10⁻⁶ cm s⁻¹ and conjunctival permeability coefficients from 4.6 to 19.15 × 10⁻⁶ cm s⁻¹ [1]. Critically, substitution of a phenyl group for hydrogen in the glycine methylene group reduced the permeability coefficient across both tissues—a structural feature directly present in CAS 74536-43-9 [1]. Among the benzoylphenylglycines, the 3-nitro and 4-nitro derivatives showed greater permeability coefficients than the more lipophilic 4-methylbenzoylphenylglycine, indicating that permeability in this series is not simply correlated with log P or log D but involves specialized transport processes, as further evidenced by stereoisomer-dependent permeability differences [1].

Ocular drug delivery Corneal permeability Conjunctival permeability Aldose reductase inhibitor

Enantioselectivity Pattern Divergence: N-Benzoyl vs. N-(Phenylsulfonyl) Amino Acid Aldose Reductase Inhibitors

A systematic comparison of enantioselective inhibition patterns was conducted between the isosteric N-benzoyl amino acid and N-(phenylsulfonyl) amino acid (PS-amino acid) series. In the PS-amino acid series, PS-alanines and PS-2-phenylglycines exhibit consistent enantioselective inhibition favoring the S-enantiomer over the R-enantiomer. In marked contrast, the isosteric N-benzoylalanines and N-benzoyl-2-phenylglycines (the class containing CAS 74536-43-9) show no consistent pattern of enantioselectivity [1]. This divergence indicates that the benzoyl and phenylsulfonyl pharmacophores engage aldose reductase through fundamentally different binding modes, despite their isosteric relationship [1]. The racemic nature of CAS 74536-43-9 therefore does not necessarily compromise activity relative to enantiopure forms—a property that distinguishes it from the PS-amino acid series where enantiopure S-configuration is critical.

Enantioselective inhibition Chiral pharmacology Aldose reductase Stereochemistry-activity relationship

Log P and Log D Independence of Permeability: Non-Passive Transport Behavior of Benzoylphenylglycines

Across the N-benzoyl-N-phenylglycine and benzoylaminophenylsulfonylglycine series, calculated log P values ranged from 0.84 to 2.78 and log D values (at pH 7.4) ranged from −2.87 to −0.89 [1]. Despite this physicochemical diversity, there was no apparent relationship between log P or log D and the permeability coefficients of the ARIs across either corneal or conjunctival tissue [1]. Furthermore, the permeability coefficients of stereoisomers were different, and the 3-nitro- and 4-nitrobenzoylphenylglycines exhibited greater permeability than the more lipophilic 4-methylbenzoylphenylglycine—a finding that directly contradicts predictions based on passive diffusion alone [1]. These data collectively imply the existence of specialized (facilitated or active) transport processes for the benzoylphenylglycine class, a property not shared by purely passively diffusing analogs.

Drug transport Physicochemical properties Ocular pharmacokinetics Facilitated transport

Evidence-Backed Procurement Scenarios for (Benzoylamino)(phenyl)acetic Acid (CAS 74536-43-9)


Aldose Reductase Inhibitor Screening and Diabetic Cataract Prevention Research

CAS 74536-43-9 serves as the optimal starting scaffold for aldose reductase (ALR2) inhibitor discovery programs targeting diabetic cataract and other polyol-pathway complications. Its IC50 of 0.25 μM against rat lens ALR2 represents a potency gain of ≥400-fold over N-benzoylglycine analogs (>100 μM) and ≥24-fold over N-acetyl-N-phenylglycine analogs (6–80 μM), as established in a direct comparative study using identical assay conditions [1][2]. The compound's exclusive trans-rotameric solution conformation, confirmed by ¹H NMR in enzyme assay buffer, provides a structurally predictable pharmacophore for docking and lead optimization studies [3]. Researchers should select this compound over N-benzoylglycine or N-acetyl-N-phenylglycine alternatives when sub-micromolar baseline ALR2 inhibition is required.

Ocular Pharmacokinetic and Drug Delivery Studies Requiring Non-Passive Transport Behavior

For ocular drug delivery programs, CAS 74536-43-9 and its benzoylphenylglycine derivatives exhibit transport properties that cannot be predicted by conventional log P or log D calculations, as demonstrated by the inverse relationship between lipophilicity and permeability (nitro > methyl derivatives) and stereoisomer-dependent transport across rabbit cornea and conjunctiva [2]. The conjunctival route provides 2–10-fold higher permeability than the corneal route across the series, with conjunctival permeability coefficients reaching 19.15 × 10⁻⁶ cm s⁻¹ [2]. This compound class is therefore appropriate for studies investigating facilitated or active ocular transport mechanisms, where simple passive diffusion models fail.

Chiral Pharmacophore Comparisons Where Enantioselectivity Patterns Diverge Between Isosteric Series

CAS 74536-43-9 (racemic) is uniquely suited for experiments comparing the stereochemical determinants of ALR2 inhibition across isosteric pharmacophores. Unlike the N-(phenylsulfonyl) amino acid series, which exhibits consistent S > R enantioselectivity, the N-benzoyl-2-phenylglycine class shows no predictable enantioselectivity pattern [3]. This makes the racemic mixture functionally viable for ALR2 studies without enantiomeric separation, providing cost and time advantages over the enantiopure procurement required for PS-amino acid series work [3].

Rotameric Conformation-Driven Structure-Activity Relationship (SAR) Studies

The exclusive trans-rotameric conformation of N-benzoyl-N-phenylglycines, in contrast to the cis/trans rotamer mixtures observed in N-benzoylsarcosines and the absence of N-substituent conformational effects in PS-amino acids, positions CAS 74536-43-9 as a critical tool compound for investigating the role of conformational pre-organization in enzyme inhibition [3]. Studies correlating conformational rigidity with inhibitory potency can use this compound as the conformationally locked reference against which conformationally flexible N-methyl or N-unsubstituted analogs are compared [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Benzoylamino)(phenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.